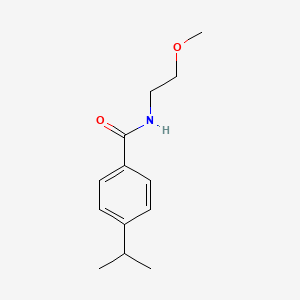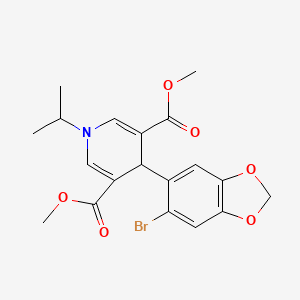
4-isopropyl-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
4-isopropyl-N-(2-methoxyethyl)benzamide, also known as IMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IMEB is a benzamide derivative that is synthesized through a multistep process.
Applications De Recherche Scientifique
4-isopropyl-N-(2-methoxyethyl)benzamide has potential applications in various fields of scientific research. One of the most promising applications of 4-isopropyl-N-(2-methoxyethyl)benzamide is in the field of cancer research. Studies have shown that 4-isopropyl-N-(2-methoxyethyl)benzamide has anticancer properties and can inhibit the growth of cancer cells. 4-isopropyl-N-(2-methoxyethyl)benzamide has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-isopropyl-N-(2-methoxyethyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-isopropyl-N-(2-methoxyethyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-isopropyl-N-(2-methoxyethyl)benzamide has been found to have both biochemical and physiological effects. Biochemically, 4-isopropyl-N-(2-methoxyethyl)benzamide has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, 4-isopropyl-N-(2-methoxyethyl)benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isopropyl-N-(2-methoxyethyl)benzamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Another advantage is that it has been found to have anticancer and anti-inflammatory properties, which makes it a promising compound for further research. One of the limitations of using 4-isopropyl-N-(2-methoxyethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 4-isopropyl-N-(2-methoxyethyl)benzamide. One direction is to further study its mechanism of action to better understand how it works and how it can be used in the treatment of cancer and inflammatory diseases. Another direction is to study its potential applications in other fields, such as neuroscience and infectious diseases. Additionally, researchers could explore the possibility of developing derivatives of 4-isopropyl-N-(2-methoxyethyl)benzamide that have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-isopropyl-N-(2-methoxyethyl)benzamide, or 4-isopropyl-N-(2-methoxyethyl)benzamide, is a promising compound that has potential applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for further research. While its mechanism of action is not fully understood, there are several future directions for research that could lead to the development of new treatments for cancer and inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)11-4-6-12(7-5-11)13(15)14-8-9-16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFLSCBCKSVSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride](/img/structure/B4843143.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843159.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4843165.png)
![2,2'-[1,4-butanediylbis(thio)]bis(4,6-dimethylnicotinonitrile)](/img/structure/B4843172.png)
![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B4843176.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4843182.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)
![methyl 7-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4843222.png)

![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)